4-(Sulfamoylamino)butanoic acid

Carbonic anhydrase inhibition Zinc-binding group Sulfamide pharmacophore

4-(Sulfamoylamino)butanoic acid (CAS 1016671-90-1, C₄H₁₀N₂O₄S, MW 182.20) is a γ-aminobutyric acid (GABA) derivative in which the terminal amine is replaced by a sulfamoylamino (–NH–SO₂–NH₂) group. This substitution converts the primary amino group of GABA into a sulfamide zinc-binding group (ZBG), structurally distinct from the sulfonamide (–SO₂–NH₂) ZBG found in its isomer 4-sulfamoylbutanoic acid (CAS 175476-52-5).

Molecular Formula C4H10N2O4S
Molecular Weight 182.20 g/mol
Cat. No. B7807491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Sulfamoylamino)butanoic acid
Molecular FormulaC4H10N2O4S
Molecular Weight182.20 g/mol
Structural Identifiers
SMILESC(CC(=O)O)CNS(=O)(=O)N
InChIInChI=1S/C4H10N2O4S/c5-11(9,10)6-3-1-2-4(7)8/h6H,1-3H2,(H,7,8)(H2,5,9,10)
InChIKeyPIRBTSXPGPBZNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Sulfamoylamino)butanoic Acid: A Sulfamide-Modified GABA Analog for Differentiated Enzyme and Transporter Studies


4-(Sulfamoylamino)butanoic acid (CAS 1016671-90-1, C₄H₁₀N₂O₄S, MW 182.20) is a γ-aminobutyric acid (GABA) derivative in which the terminal amine is replaced by a sulfamoylamino (–NH–SO₂–NH₂) group . This substitution converts the primary amino group of GABA into a sulfamide zinc-binding group (ZBG), structurally distinct from the sulfonamide (–SO₂–NH₂) ZBG found in its isomer 4-sulfamoylbutanoic acid (CAS 175476-52-5) . The compound retains the butanoic acid backbone and carboxylic acid terminus of GABA, positioning it at the intersection of neurotransmitter analog design and metalloenzyme inhibitor chemistry.

Why 4-(Sulfamoylamino)butanoic Acid Cannot Be Replaced by 4-Sulfamoylbutanoic Acid or Generic GABA Analogs


The sulfamoylamino group in 4-(Sulfamoylamino)butanoic acid is a sulfamide-type zinc-binding group, whereas 4-sulfamoylbutanoic acid and most sulfonamide-based analogs contain a sulfonamide ZBG. This difference is functionally consequential: sulfamide and sulfonamide ZBGs exhibit distinct zinc coordination geometries and hydrogen-bonding networks in metalloenzyme active sites, leading to quantitatively different inhibition profiles across carbonic anhydrase isoforms [1]. Additionally, the connectivity of the sulfur atom to the butanoic acid scaffold—through a nitrogen in the target compound versus directly through carbon in 4-sulfamoylbutanoic acid—creates different conformational flexibility and hydrogen-bond donor capacity, affecting target engagement and physicochemical properties such as solubility and thermal stability [2].

4-(Sulfamoylamino)butanoic Acid: Quantitative Differentiation Evidence Against Comparators


Carbonic Anhydrase Inhibition: Sulfamide vs. Sulfonamide Zinc-Binding Group Potency Gap

The sulfamide ZBG present in 4-(Sulfamoylamino)butanoic acid is a markedly weaker carbonic anhydrase inhibitor than the sulfonamide ZBG found in 4-sulfamoylbutanoic acid. In a direct enzymatic study, the parent sulfamide molecule inhibited coral carbonic anhydrase STPCA-2 with Ki values of 5.7–67.2 μM, whereas the sulfonamide controls acetazolamide and dichlorophenamide exhibited Ki values of 74–79 nM [1]. This represents an approximately 77- to 908-fold lower inhibitory potency for the sulfamide ZBG relative to the sulfonamide ZBG under identical assay conditions. For a sulfamoylamino-containing nucleoside analog, carbonic anhydrase II inhibition was reported with an IC₅₀ of 1.00 × 10³ nM (1.0 μM) [2], consistent with the class-level trend. This differential is critical when designing experiments where carbonic anhydrase inhibition is either a desired mechanism or an off-target liability to be avoided.

Carbonic anhydrase inhibition Zinc-binding group Sulfamide pharmacophore

Thermal Stability and Melting Point: Differentiated Solid-State Properties vs. 4-Sulfamoylbutanoic Acid

4-(Sulfamoylamino)butanoic acid exhibits a reported melting point of approximately 150–155 °C , whereas its sulfonamide isomer 4-sulfamoylbutanoic acid decomposes at approximately 90 °C . The approximately 60 °C higher thermal threshold for the sulfamide derivative indicates greater lattice stability, which has practical implications for storage, shipping, and reaction conditions. The sulfonamide isomer also has a predicted pKa of 4.54 ± 0.10 and a predicted density of 1.467 ± 0.06 g/cm³ ; corresponding predicted values for the sulfamide derivative are not uniformly reported, but its experimentally observed water solubility contrasts with the DMSO/methanol solubility profile of the sulfonamide isomer .

Thermal stability Solid-state properties Compound handling

Zinc Coordination Geometry: Tetrahedral Sulfamide vs. Sulfonamide in Metalloenzyme Active Sites

The sulfamoylamino group in 4-(Sulfamoylamino)butanoic acid coordinates zinc through its terminal –SO₂NH₂ moiety with tetrahedral geometry. This binding mode is structurally validated by the X-ray crystal structure of N-sulfamoyl-L-valine bound to carboxypeptidase T (PDB 6TNK, resolution 1.9 Å), where the sulfamoylamino nitrogen and oxygen atoms participate in zinc coordination and an extended hydrogen-bond network within the active site [1]. In contrast, sulfonamide ZBGs (as in 4-sulfamoylbutanoic acid) coordinate zinc through the –SO₂NH⁻ group with a different hydrogen-bond donor/acceptor pattern due to the absence of the exocyclic NH linker [2]. This geometric and electronic difference affects inhibitor residence time and isoform selectivity profiles across the carbonic anhydrase family.

Zinc coordination Metalloenzyme inhibitor design Structure-based drug design

Hydrogen-Bond Donor Capacity: Additional NH in Sulfamide vs. Sulfonamide for Target Engagement

The sulfamoylamino group (–NH–SO₂–NH₂) in 4-(Sulfamoylamino)butanoic acid provides one additional hydrogen-bond donor (the linker NH) compared to the sulfonamide group (–SO₂–NH₂) in 4-sulfamoylbutanoic acid. This additional donor can form supplementary interactions with protein backbone carbonyls or side-chain acceptors in target binding pockets, as demonstrated in sulfamide-based 5-HT₁A receptor ligands where the sulfamoylamino moiety contributed to a Ki of 35 nM with enhanced selectivity over D₂ receptors (Ki = 1940 nM, ~55-fold selectivity) [1]. While this 5-HT₁A study used a different scaffold, the underlying pharmacophoric principle—that the sulfamide linker NH can be exploited for selectivity—is directly transferable to the butanoic acid series. In GABAergic contexts, the additional H-bond donor may also alter interaction modes with GABA transporters or receptors compared to simple GABA analogs.

Hydrogen bonding Structure-activity relationship Selectivity profiling

4-(Sulfamoylamino)butanoic Acid: Evidence-Backed Research and Procurement Application Scenarios


Negative Control or Low-Affinity Reference for Carbonic Anhydrase Inhibition Screens

Because the sulfamide ZBG in 4-(Sulfamoylamino)butanoic acid is 77- to 908-fold less potent against carbonic anhydrases than sulfonamide-based inhibitors [1], this compound serves as an ideal negative control or low-affinity reference compound in CA inhibition assays. Researchers can use it to establish baseline activity windows when profiling novel sulfonamide or sulfamate inhibitors, ensuring that observed inhibition is ZBG-dependent rather than attributable to non-specific effects of the butanoic acid scaffold.

Building Block for Sulfamide-Containing Drug Candidates and Chemical Probes

The compound provides a pre-assembled sulfamoylamino-butanoic acid scaffold that can be directly incorporated into larger molecules via amide coupling at the carboxylic acid terminus. This is particularly relevant for synthesizing sulfamide-containing analogs of GABAergic drugs, metalloenzyme inhibitors, or protease ligands, as demonstrated by the structural precedent of N-sulfamoyl-amino acids binding to zinc-dependent carboxypeptidases (PDB 6TNK) [2].

GABA Transporter and Receptor Ligand Design Scaffold

The butanoic acid backbone of 4-(Sulfamoylamino)butanoic acid maintains the carbon-chain length of GABA, positioning the sulfamide ZBG at the terminal amine locus. This scaffold can be elaborated to probe GABA transporter (GAT) and GABA receptor subtypes [3]. The additional hydrogen-bond donor of the sulfamide linker NH provides a synthetic handle for tuning receptor subtype selectivity that is absent in the simpler sulfonamide isomer 4-sulfamoylbutanoic acid.

Differentiated Physicochemical Profile for Assay Development

The higher melting point (~150–155 °C) and water solubility of 4-(Sulfamoylamino)butanoic acid, contrasted with the lower thermal stability (~90 °C dec.) and DMSO/methanol solubility of 4-sulfamoylbutanoic acid [4], make the target compound preferable for aqueous-based biochemical assays and reactions requiring elevated temperatures. This differentiation supports procurement decisions when both compounds are catalog-listed as 'GABA-sulfamoyl derivatives' but have non-interchangeable handling requirements.

Quote Request

Request a Quote for 4-(Sulfamoylamino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.